molecular formula C15H23N3O6 B066720 [2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-49-8

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

Cat. No.: B066720
CAS No.: 169128-49-8
M. Wt: 341.36 g/mol
InChI Key: GWUHGQREXZPKLJ-UHFFFAOYSA-N
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Description

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves the reaction of dimethyl carbamate with 2-((diethylamino)methyl)-3-pyridinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The ethanedioate (oxalate) salt is then formed by reacting the ester with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-(diethylamino)-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
  • Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

169128-49-8

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

GWUHGQREXZPKLJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Key on ui other cas no.

169128-49-8

Synonyms

2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1)

Origin of Product

United States

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